5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Propriétés
IUPAC Name |
5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O6/c1-32-16-5-3-14(11-18(16)33-2)7-8-25-23(31)21-22(24)29(28-27-21)13-20(30)26-15-4-6-17-19(12-15)35-10-9-34-17/h3-6,11-12H,7-10,13,24H2,1-2H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRNHPVGSVNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Transition-Metal-Free 5-Amino-1,2,3-Triazole Formation
The 5-amino-1H-1,2,3-triazole core is synthesized via a transition-metal-free protocol involving carbodiimides and diazo compounds. This method avoids costly metal catalysts and proceeds through a nucleophilic addition/cyclization cascade. For example, treating N,N'-dicyclohexylcarbodiimide with ethyl diazoacetate in tetrahydrofuran (THF) at 0–25°C yields 5-amino-1H-1,2,3-triazole-4-carboxylates in 65–78% yield. Density functional theory (DFT) calculations confirm that the reaction favors 5-amino regioisomers due to kinetic control during cyclization.
Halogenation and Functionalization
Intermediate 4,5-dibromo-1H-1,2,3-triazoles are prepared via bromination of precursor triazoles. As detailed in patent US20180029999A1, 1-substituted-4,5-dibromo-1H-1,2,3-triazole is synthesized by treating the triazole with bromine in acetic acid at 40–60°C. This intermediate serves as a critical substrate for subsequent carboxylation.
Carboxylation and Methylation
Grignard-Mediated Carboxylation
The dibromotriazole undergoes selective carboxylation using Grignard reagents. In a representative procedure, 1-substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in methyltetrahydrofuran (METHF) and treated with isopropylmagnesium chloride-lithium chloride composite at −30°C. Carbon dioxide is then introduced, yielding a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 5-carboxylic acid isomer. The carboxylation proceeds with 53–61% yield, depending on the substituent.
Esterification and Separation
The carboxylic acid mixture is esterified with methyl iodide in the presence of potassium carbonate and dimethylformamide (DMF) at 30–40°C. This step converts the 5-carboxylic acid isomer into its methyl ester, enabling separation via aqueous-organic extraction. The desired 4-carboxylic acid is isolated by acidifying the aqueous layer and crystallizing at 0°C.
N-Alkylation with the Dimethoxyphenethyl Group
Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine
3,4-Dimethoxybenzaldehyde is condensed with nitromethane in a Henry reaction, followed by catalytic hydrogenation to produce 2-(3,4-dimethoxyphenyl)ethylamine .
Amide Bond Formation
The triazole-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-(3,4-dimethoxyphenyl)ethylamine in DMF at 25°C. The reaction proceeds with >85% yield, as confirmed by HPLC analysis.
Optimization and Challenges
Regioselectivity in Triazole Formation
The use of isopropylmagnesium chloride-lithium chloride composite ensures preferential formation of the 4-carboxylic acid isomer over the 5-isomer (4:1 ratio). Solvent choice (THF/METHF) further enhances selectivity by stabilizing intermediates.
Crystallization and Purification
Final purification is achieved via cooling crystallization in ethyl acetate, yielding >98% purity by NMR. Scalability is demonstrated in gram-scale syntheses, with consistent yields of 50–60% across steps.
Analyse Des Réactions Chimiques
Triazole Core Reactivity
The 1,2,3-triazole ring participates in diverse reactions due to its aromaticity and nitrogen-rich environment:
Carboxamide Group Transformations
The carboxamide moieties undergo hydrolysis and condensation:
Benzodioxin Ring Modifications
The 2,3-dihydro-1,4-benzodioxin system shows electrophilic substitution patterns:
Dimethoxyphenyl Ethyl Group Reactivity
The 3,4-dimethoxyphenyl ethyl chain undergoes demethylation and radical reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Photochemical Behavior
UV irradiation induces unique transformations:
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key synthetic route includes the introduction of the benzodioxin moiety and the formation of the triazole ring through click chemistry or other coupling methods. The structural integrity and purity of the synthesized compound are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to triazoles and benzodioxins. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
A notable study demonstrated that similar compounds exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These findings suggest that the compound may possess similar anticancer properties.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of compounds containing benzodioxin structures. Research indicates that some derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The specific compound may also exhibit these inhibitory effects due to its structural characteristics.
Diabetes Management
Due to its potential enzyme-inhibitory effects, this compound could play a role in managing diabetes by slowing carbohydrate absorption and improving glycemic control. The inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels.
Neuroprotective Effects
Given the connection between acetylcholinesterase inhibition and neuroprotection, this compound may also be explored for its potential benefits in neurodegenerative diseases like Alzheimer's Disease. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Mécanisme D'action
The mechanism of action of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-2-benzimidazolinone: This compound shares the amino group and benzimidazole structure but lacks the triazole and benzodioxane moieties.
2-amino-2,3-dihydro-1,4-benzodioxane: Similar in structure but without the triazole ring and additional functional groups.
Uniqueness
The uniqueness of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Activité Biologique
5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring with a benzodioxane moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes:
- Triazole ring : Known for its biological activity.
- Benzodioxane moiety : Imparts additional chemical properties.
The molecular formula is , with a molecular weight of approximately 344.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring can act as a binding site for various biological targets, potentially inhibiting their activity. The benzodioxane moiety enhances binding affinity and selectivity.
Antimicrobial Activity
Research indicates that compounds similar to this triazole derivative exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.
- Case Study : A related triazole compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Triazole derivatives have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For example, a similar compound demonstrated an IC50 value of 46.42 μM against BChE.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Similar Triazole | AChE | 157.31 |
| Similar Triazole | BChE | 46.42 |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties:
- Mechanism : The inhibition of pro-inflammatory cytokines through modulation of signaling pathways has been observed in related compounds.
Safety and Toxicity
Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this class of compounds has low toxicity levels:
- Subchronic Toxicity : Studies indicate low severity and reversibility of effects at evaluated doses.
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Condensation reactions to form intermediates like carboximidoyl chlorides (e.g., using 4-fluoroaniline and isocyanides) .
- Cyclization via sodium azide to generate the triazole core .
- Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for solubility, but low water solubility may require post-synthetic modifications .
- Purification : Column chromatography or recrystallization is critical due to byproducts from multi-step reactions.
Q. How can researchers address solubility challenges of this compound in aqueous systems?
- Methodological Answer : Low water solubility is a common limitation for triazole derivatives. Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzodioxin or dimethoxyphenyl moieties .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays, ensuring solvent concentrations do not exceed cytotoxic thresholds .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR (¹H, ¹³C) : To confirm substituent positions on the triazole and benzodioxin rings .
- High-resolution mass spectrometry (HRMS) : For accurate molecular weight validation (e.g., expected MW ~500–550 g/mol based on analogs) .
- FT-IR : To identify carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : A full factorial design is effective for multi-variable optimization:
- Variables : Temperature (e.g., 60–100°C), catalyst loading (e.g., 5–15 mol%), reaction time (12–48 hrs) .
- Response surface methodology (RSM) : Models interactions between variables to predict optimal yields. For example, Bayesian optimization algorithms have outperformed traditional trial-and-error in similar triazole syntheses .
- Validation : Confirm predicted yields (e.g., >80%) with triplicate experiments under optimized conditions .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or target selectivity:
- Standardize assays : Use uniform substrate concentrations (e.g., 1 mM ATP for kinase assays) and buffer systems (pH 7.4, 25°C) .
- Off-target profiling : Screen against related enzymes (e.g., HDAC isoforms vs. carbonic anhydrase) to assess selectivity .
- Data normalization : Express inhibition as % activity relative to positive/negative controls (e.g., 100% = no inhibition, 0% = full inhibition) .
Q. What computational methods assist in predicting this compound’s bioactivity and toxicity?
- Methodological Answer : In silico tools provide preliminary insights:
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like HDACs or PDEs using crystal structures (PDB IDs: e.g., 4LX6 for HDAC6) .
- ADMET prediction (SwissADME) : Assess logP (optimal range: 2–3), aqueous solubility, and CYP450 interactions .
- QSAR models : Correlate substituent electronegativity (e.g., dimethoxyphenyl groups) with activity trends .
Notes
- Citations : Evidence from PubChem and peer-reviewed methodologies (e.g., DoE, synthesis protocols) were prioritized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
